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Compound of Interest

Compound Name: PI3K-IN-31

Cat. No.: B10854700 Get Quote

Disclaimer: No public scientific literature or data could be found for a compound specifically

named "PI3K-IN-31." The following guide provides a comprehensive overview of the anticancer

properties of the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors, drawing upon

established research and clinical findings. This information is intended for researchers,

scientists, and drug development professionals.

Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that

governs a multitude of cellular processes, including cell growth, proliferation, survival,

metabolism, and motility.[1][2] Its aberrant activation is one of the most frequent occurrences in

human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K pathway

can be activated through various mechanisms, including mutations or amplification of the

genes encoding PI3K subunits (such as PIK3CA), loss of the tumor suppressor PTEN (a

negative regulator of the pathway), or through upstream signaling from receptor tyrosine

kinases (RTKs) and RAS proteins.[5][6][7] Consequently, the development of PI3K inhibitors

has been a major focus in oncology research, with several agents now in clinical use and many

more under investigation.[4][8]

Mechanism of Action of PI3K Inhibitors
PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of

phosphoinositides. Class I PI3Ks, the most implicated in cancer, convert phosphatidylinositol-

4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a
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second messenger, recruiting and activating downstream effectors, most notably the

serine/threonine kinase AKT.[2] Activated AKT, in turn, phosphorylates a host of substrates that

drive cell proliferation and survival, including the mammalian target of rapamycin (mTOR).[2][4]

PI3K inhibitors are small molecules designed to block the kinase activity of PI3K, thereby

preventing the production of PIP3 and shutting down the downstream signaling cascade. This

leads to a reduction in cell proliferation, induction of apoptosis, and a decrease in tumor

growth.[9] These inhibitors can be broadly categorized as pan-PI3K inhibitors, which target all

class I isoforms (p110α, β, γ, δ), or isoform-selective inhibitors, which are designed to target

specific p110 isoforms.[3] The rationale for isoform-selective inhibitors stems from the

differential roles of the isoforms in normal and cancerous tissues, with the aim of improving the

therapeutic index and reducing off-target toxicities.[8]

Quantitative Data on PI3K Inhibitors
The efficacy of PI3K inhibitors has been evaluated in numerous preclinical and clinical studies.

The following tables summarize key quantitative data for several representative PI3K inhibitors.

Table 1: In Vitro Activity of Selected PI3K Inhibitors
Inhibitor Type

Cancer
Type

Cell Line IC50 Reference

BKM120

(Buparlisib)
Pan-PI3K Glioblastoma U87MG ~500 nM [4]

GDC-0941

(Pictilisib)
Pan-PI3K

Ovarian

Cancer
IGROV1 Not Specified [4]

Alpelisib

(BYL719)

p110α-

selective

Breast

Cancer
Not Specified Not Specified [9]

Idelalisib

(CAL-101)

p110δ-

selective

B-cell

Malignancies
Not Specified Not Specified [7]

Taselisib

(GDC-0032)

p110α-

selective

Breast

Cancer
Not Specified Not Specified [4]

Note: IC50 values can vary significantly based on the cell line and assay conditions.
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Table 2: Clinical Trial Outcomes of Selected PI3K
Inhibitors
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Inhibitor
Cancer
Type

Phase Outcome
Key
Findings

Reference

Alpelisib

HR+/HER2-,

PIK3CA-

mutated

Breast

Cancer

III (SOLAR-1)

Improved

Progression-

Free Survival

(PFS)

Median PFS

of 11.0

months with

alpelisib-

fulvestrant vs.

5.7 months

with placebo-

fulvestrant.

[5]

Buparlisib

HR+/HER2-

Advanced

Breast

Cancer

III (BELLE-2)

Modest

Improvement

in PFS

Median PFS

of 6.9 months

with

buparlisib-

fulvestrant vs.

5.0 months

with placebo-

fulvestrant.

[9]

Taselisib

ER+/PIK3CA-

mutated

Advanced

Breast

Cancer

III

(SANDPIPER

)

Modest

Improvement

in PFS

Median PFS

of 7.4 months

with taselisib-

fulvestrant vs.

5.4 months

with placebo-

fulvestrant.

[4]

Idelalisib

Relapsed

Chronic

Lymphocytic

Leukemia

III

Improved

PFS and

Overall

Survival (OS)

At 12 months,

PFS was

93% with

idelalisib-

rituximab vs.

46% with

placebo-

rituximab.

[8]

Copanlisib Relapsed

Follicular

II High Overall

Response

ORR of 59%. [8]
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Lymphoma Rate (ORR)

Experimental Protocols
The evaluation of PI3K inhibitors involves a range of in vitro and in vivo assays to determine

their potency, selectivity, mechanism of action, and therapeutic efficacy.

In Vitro Assays
Kinase Assays: To determine the direct inhibitory effect of the compound on the enzymatic

activity of different PI3K isoforms. This is often done using purified recombinant enzymes

and measuring the phosphorylation of a substrate (e.g., PIP2) in the presence of varying

concentrations of the inhibitor.

Cell Viability and Proliferation Assays: To assess the cytostatic or cytotoxic effects of the

inhibitor on cancer cell lines. Common assays include MTT, MTS, or CellTiter-Glo, which

measure metabolic activity as a surrogate for cell number.

Western Blotting: To analyze the phosphorylation status of key downstream signaling

proteins such as AKT and S6 ribosomal protein. A reduction in the phosphorylation of these

proteins upon inhibitor treatment confirms target engagement within the cell.

Apoptosis Assays: To determine if the inhibitor induces programmed cell death. This can be

measured by techniques such as Annexin V/Propidium Iodide staining followed by flow

cytometry, or by measuring caspase-3/7 activity.

Cell Cycle Analysis: To investigate the effect of the inhibitor on cell cycle progression. This is

typically done by staining cells with a DNA-intercalating dye (e.g., propidium iodide) and

analyzing the DNA content by flow cytometry.

In Vivo Models
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically

into immunocompromised mice. The mice are then treated with the PI3K inhibitor, and tumor

growth is monitored over time. This allows for the evaluation of the inhibitor's ability to

suppress tumor growth in a living organism.
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Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient's cancer are

directly implanted into immunocompromised mice. These models are thought to better

recapitulate the heterogeneity and biology of human tumors and are used to assess the

efficacy of inhibitors in a more clinically relevant setting.

Genetically Engineered Mouse Models (GEMMs): Mice are engineered to carry specific

genetic alterations that drive tumor formation (e.g., Pik3ca mutations or Pten deletion).[6]

These models are valuable for studying the role of the PI3K pathway in tumorigenesis and

for testing the efficacy of inhibitors in the context of a fully intact immune system.

Visualizations
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Caption: The PI3K/AKT/mTOR signaling pathway.

General Mechanism of PI3K Inhibitors
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Caption: PI3K inhibitors block the conversion of PIP2 to PIP3.

Experimental Workflow for Evaluating a PI3K Inhibitor
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Caption: A typical workflow for preclinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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